molecular formula C9H15NO B11717721 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

Cat. No.: B11717721
M. Wt: 153.22 g/mol
InChI Key: QWIDXVHOGOXFLU-NKWVEPMBSA-N
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Description

(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The nitrogen atom in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form interactions with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a sulfur and nitrogen atom in a five-membered ring.

    Imidazoles: Compounds with two nitrogen atoms in a five-membered ring.

    Pyrrolidines: Compounds with a nitrogen atom in a five-membered ring.

Uniqueness

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

InChI

InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1

InChI Key

QWIDXVHOGOXFLU-NKWVEPMBSA-N

Isomeric SMILES

CC1([C@H]2CCC(=O)N[C@@H]1C2)C

Canonical SMILES

CC1(C2CCC(=O)NC1C2)C

Origin of Product

United States

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